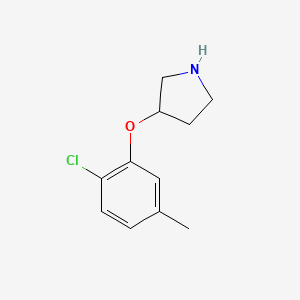

3-(2-Chloro-5-methylphenoxy)pyrrolidine

描述

属性

IUPAC Name |

3-(2-chloro-5-methylphenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-2-3-10(12)11(6-8)14-9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEFJUMNUGTKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 2-Chloro-5-methylphenol Derivative

The precursor 2-chloro-5-methylphenol is a critical intermediate. According to patent literature, 2-methyl-3-chlorophenol can be prepared from 2,6-dichlorophenol, a commercially available and cost-effective starting material. The process involves selective chlorination and methylation steps to achieve the desired substitution pattern on the phenol ring.

| Step | Reaction Conditions | Notes |

|---|---|---|

| Starting Material | 2,6-Dichlorophenol | Cheap and commercially available |

| Chlorination | Controlled chlorination to introduce chlorine at position 2 | Temperature range 0 °C to 120 °C |

| Methylation | Introduction of methyl group at position 5 | Use of methylating agents under base presence |

The reaction conditions favor mild temperatures (20 °C to 60 °C) and are typically performed under normal atmospheric pressure, though variations in pressure are possible. Solvents such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or dioxane are commonly used to optimize solubility and reaction rates.

Formation of the Phenoxy-Pyrrolidine Linkage

The key step in synthesizing 3-(2-Chloro-5-methylphenoxy)pyrrolidine is the nucleophilic substitution reaction where the pyrrolidine ring is attached to the phenoxy group. This is commonly achieved by reacting 2-chloro-5-methylphenol derivatives with pyrrolidine under basic conditions.

- The phenol group is first converted into a good leaving group, often via sulfonylation using reagents such as methanesulfonyl chloride or p-toluenesulfonyl chloride.

- The pyrrolidine acts as a nucleophile, attacking the activated phenol derivative to form the ether linkage.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Activation | Methanesulfonyl chloride or p-toluenesulfonyl chloride | 0.8 to 3.5 equivalents, preferably 1.2 to 2.5 equivalents |

| Base | Triethylamine, pyridine, or potassium tert-butylate | Organic bases preferred |

| Temperature | 80 °C to 180 °C, preferably 120 °C to 170 °C | Reaction time adjusted accordingly |

| Solvent | Ethers (e.g., diethyl ether, THF), anisole | Solvent choice affects yield and rate |

This step is typically performed under normal pressure but can be adjusted to reduced or elevated pressure to optimize reaction kinetics and yields.

Alternative Synthetic Routes and Considerations

- The use of vinylphenylsulfonates as intermediates has been reported, where 3-chloro-2-vinylphenol derivatives are transformed into phenoxy-pyrrolidine compounds via base-mediated substitution.

- The preparation of 2-chloro-5-methylpyridine, a related compound, involves chlorination using chlorinating agents such as phosphoryl trichloride or phosgene, which may provide insights into chlorination steps for phenol derivatives.

- Reaction monitoring and product characterization are typically performed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and structural confirmation.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Temperature Range | Pressure | Solvent Examples | Notes |

|---|---|---|---|---|---|

| 1. Synthesis of 2-chloro-5-methylphenol | Chlorination and methylation of 2,6-dichlorophenol | 0 °C to 120 °C | Normal or variable | THF, MTBE, dioxane | Base presence required |

| 2. Activation of phenol group | Methanesulfonyl chloride, p-toluenesulfonyl chloride | 80 °C to 180 °C | Normal or variable | Diethyl ether, anisole, THF | 0.8 to 3.5 equivalents of reagent |

| 3. Nucleophilic substitution with pyrrolidine | Pyrrolidine, triethylamine or pyridine as base | 120 °C to 170 °C | Normal or variable | Same as activation step | Reaction time optimized per batch |

化学反应分析

Types of Reactions

3-(2-Chloro-5-methylphenoxy)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of oxidized phenoxy derivatives.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted phenoxy derivatives with various nucleophiles.

科学研究应用

3-(2-Chloro-5-methylphenoxy)pyrrolidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 3-(2-Chloro-5-methylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperazine Derivatives (HBK Series)

In , compound HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) shares the 2-chloro-5-methylphenoxy substituent but differs in its core structure. Key comparisons:

- Core Structure : HBK16 uses a piperazine ring, whereas the target compound employs pyrrolidine. Piperazine has two nitrogen atoms and a six-membered ring, conferring greater conformational flexibility and basicity compared to pyrrolidine (five-membered, one nitrogen).

- Substituent Position: Both compounds feature the phenoxy group at the 3-position of their respective rings. However, HBK16 includes a propyl linker between the phenoxy group and the piperazine, which may enhance lipophilicity and bioavailability.

- Pharmacological Implications : Piperazine derivatives are often associated with serotonin receptor modulation, as seen in antipsychotic drugs. Pyrrolidine-based structures, in contrast, are explored for antimicrobial or antiviral activities due to their compact ring system .

Table 1: Structural Comparison with HBK16

| Feature | 3-(2-Chloro-5-methylphenoxy)pyrrolidine | HBK16 |

|---|---|---|

| Core Ring | Pyrrolidine (5-membered) | Piperazine (6-membered) |

| Substituent Position | 3-position | 3-position (via propyl linker) |

| Additional Groups | None | 2-Methoxyphenyl on piperazine |

| Potential Applications | Antimicrobial intermediates | CNS receptor modulation |

Pyridine and Pyrimidine Analogues

and describe compounds with chlorinated aromatic systems and heterocyclic cores:

- 2-Chloro-5-(phenylmethoxy)-pyrimidine (): This pyrimidine derivative shares a chloro-substituted aromatic system but lacks the pyrrolidine ring. Pyrimidines are critical in nucleotide synthesis, and chlorination at the 2-position may enhance reactivity in cross-coupling reactions.

- Hexahydroquinoline Derivatives (): These compounds incorporate chloro and methyl groups on pyridine rings fused with hexahydroquinoline. Their larger, fused-ring systems contrast with the simplicity of pyrrolidine, suggesting divergent applications in antimicrobial or anticancer research .

Table 2: Electronic and Steric Properties

| Compound | Aromatic System | Heterocycle | Key Functional Groups |

|---|---|---|---|

| This compound | 2-Chloro-5-methylphenyl | Pyrrolidine | Chloro, Methyl, Ether |

| 2-Chloro-5-(phenylmethoxy)-pyrimidine | Pyrimidine | None | Chloro, Benzyloxy |

| HBK16 | 2-Chloro-5-methylphenyl | Piperazine | Chloro, Methyl, Methoxy, Amine |

Substituent Effects on Bioactivity

- Chloro Group : The 2-chloro substituent in the target compound and HBK16 may enhance binding to hydrophobic pockets in biological targets, as seen in antipsychotic drugs like haloperidol.

- Methyl Group: The 5-methyl group likely improves metabolic stability by blocking oxidative degradation pathways. This is corroborated by studies on methylated phenoxy derivatives in , where methyl groups increased compound half-life .

- Ether Linkage: The phenoxy-pyrrolidine ether linkage in the target compound may reduce polarity compared to amine-linked analogues (e.g., HBK16), affecting blood-brain barrier penetration.

生物活性

3-(2-Chloro-5-methylphenoxy)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO with a molecular weight of approximately 225.72 g/mol. The compound consists of a pyrrolidine ring substituted with a 2-chloro-5-methylphenoxy group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can bind to the active sites of various enzymes, inhibiting their activity and affecting biochemical pathways involved in inflammation and neuroprotection.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis, thereby demonstrating anti-inflammatory properties.

- Neuroprotective Effects : It has been shown to reduce neuronal apoptosis markers and modulate endoplasmic reticulum stress pathways, indicating potential neuroprotective activity.

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly reduce the expression of inflammatory markers in neuronal cell cultures. The compound's ability to inhibit COX enzymes leads to decreased production of pro-inflammatory mediators, supporting its role as an anti-inflammatory agent.

In Vivo Studies

Animal model studies indicate that administration of this compound at low to moderate doses results in significant anti-inflammatory effects without noticeable toxicity. These findings suggest a favorable safety profile for potential therapeutic applications .

Research Applications

This compound has been utilized in various research contexts:

- Medicinal Chemistry : It serves as a lead compound for developing new anti-inflammatory and neuroprotective drugs.

- Proteomics : The compound is employed in studies examining protein-ligand interactions, enhancing our understanding of protein behavior under different conditions.

- Synthetic Chemistry : It acts as a building block for synthesizing more complex organic molecules, facilitating advancements in chemical research.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(2-Chloro-5-methylphenoxy)piperidine | Piperidine ring instead of pyrrolidine | Different pharmacological profiles due to ring structure |

| Pyrrolidine derivatives | Various substitutions on the pyrrolidine ring | Broad spectrum of biological activities |

| Phenoxyalkylpyrrolidines | Phenoxy groups attached to pyrrolidines | Enhanced lipophilicity and potential CNS activity |

常见问题

Q. What are the optimal synthetic routes for 3-(2-Chloro-5-methylphenoxy)pyrrolidine, and how can reaction yields be improved?

- Methodological Answer : A two-step synthesis is typically employed: (1) nucleophilic substitution between 2-chloro-5-methylphenol and pyrrolidine under alkaline conditions (e.g., NaOH in dichloromethane), followed by (2) purification via column chromatography using silica gel and a hexane/ethyl acetate gradient. Yield optimization can be achieved by controlling reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 molar ratio of phenol to pyrrolidine). Post-reaction analysis via TLC and GC-MS ensures intermediate tracking .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm substituent positions (e.g., methyl and chloro groups on the phenyl ring). High-resolution mass spectrometry (HRMS) validates molecular weight (calculated: 215.68 g/mol). Purity (>95%) is assessed via HPLC with a C18 column and UV detection at 254 nm. Cross-reference spectral data with analogs like 2-chloro-5-methylpyridine for positional consistency .

Q. What safety protocols are critical during handling and disposal of this compound?

- Methodological Answer : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (H315/H319). Store in airtight containers at 2–8°C, away from oxidizing agents. Neutralize waste with 10% sodium bicarbonate before disposal. Collaborate with certified waste management services for incineration, adhering to EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrophilic/nucleophilic sites. For example, the pyrrolidine nitrogen and chloro-substituted phenyl ring show high reactivity in SNAr reactions. Transition-state modeling (e.g., using Gaussian 16) identifies steric hindrance from the methyl group, guiding solvent selection (polar aprotic solvents enhance reactivity) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) can be addressed via 2D techniques (HSQC, HMBC) to assign coupling patterns. For mass spectrometry anomalies, isotopic labeling (e.g., C at the chloro position) clarifies fragmentation pathways. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How does the methyl group at the 5-position influence the compound’s environmental persistence?

- Methodological Answer : Conduct aerobic biodegradation studies (OECD 301F protocol) to compare half-lives with non-methylated analogs. GC-ECD analysis tracks chloro-substituent retention in soil/water matrices. Computational QSAR models predict bioaccumulation potential (logP ~2.8), suggesting moderate persistence requiring mitigation in ecotoxicity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。